4-Bromo-5-iodonaphthalen-2-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-iodonaphthalen-2-yl pivalate is a chemical compound with the molecular formula C15H14BrIO2 and a molecular weight of 433.08 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a naphthalene ring, along with a pivalate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-5-iodonaphthalen-2-yl pivalate typically involves the bromination and iodination of a naphthalene derivative, followed by esterification with pivalic acid. The reaction conditions for these steps may vary, but generally include the use of bromine and iodine reagents, along with appropriate solvents and catalysts to facilitate the reactions . Industrial production methods may involve bulk manufacturing processes to ensure the compound is produced in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
4-Bromo-5-iodonaphthalen-2-yl pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The pivalate ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and hydrolyzing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Bromo-5-iodonaphthalen-2-yl pivalate is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: It may be investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodonaphthalen-2-yl pivalate involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms, along with the pivalate ester group, contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Bromo-5-iodonaphthalen-2-yl pivalate can be compared with other similar compounds, such as:
5-Bromo-2-pivalamidopyridin-4-yl pivalate: This compound has a similar structure but differs in the position and type of substituents on the aromatic ring.
Other Halogenated Naphthalene Derivatives: Compounds with different halogen atoms or ester groups can be compared to highlight the unique properties of this compound
The uniqueness of this compound lies in its specific combination of bromine, iodine, and pivalate ester groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H14BrIO2 |
---|---|
Molecular Weight |
433.08 g/mol |
IUPAC Name |
(4-bromo-5-iodonaphthalen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H14BrIO2/c1-15(2,3)14(18)19-10-7-9-5-4-6-12(17)13(9)11(16)8-10/h4-8H,1-3H3 |
InChI Key |
XHTPRVDLYJISAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C2C(=C1)C=CC=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.